molecular formula C17H25N3O2 B6993126 N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide

N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide

Cat. No.: B6993126
M. Wt: 303.4 g/mol
InChI Key: CJGSCBTUAJGADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-oxaspiro[55]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide is a complex organic compound characterized by a spirocyclic structure fused with a pyridine ring

Properties

IUPAC Name

N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16(13-19-14-4-9-18-10-5-14)20-15-6-11-22-17(12-15)7-2-1-3-8-17/h4-5,9-10,15H,1-3,6-8,11-13H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSCBTUAJGADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)NC(=O)CNC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a ketone, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic intermediate.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the spirocyclic intermediate and an acyl chloride or an activated ester of the pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, facilitating nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-3-ylamino)acetamide: Similar structure but with the pyridine ring at a different position.

    N-(1-oxaspiro[5.5]undecan-4-yl)-2-(quinolin-4-ylamino)acetamide: Contains a quinoline ring instead of a pyridine ring.

    N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyrimidin-4-ylamino)acetamide: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide is unique due to its specific spirocyclic structure combined with a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.